molecular formula C14H26N2O2 B2657842 tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate CAS No. 2241139-39-7

tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate

Cat. No.: B2657842
CAS No.: 2241139-39-7
M. Wt: 254.374
InChI Key: UFKRALYIIKQUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a spiro[3.4]octane scaffold, a structure prized for its three-dimensionality and potential to improve physicochemical properties in drug candidates. The molecule contains two protected functional groups: a tert-butyloxycarbonyl (Boc)-protected carbamate and a primary amine, also part of the spirocyclic system. The Boc group is a common protecting group in organic synthesis, allowing for selective deprotection under mild acidic conditions to access the free amine for further derivatization (see supplier's safety data sheet for handling instructions). The presence of multiple reactive sites makes this reagent a versatile intermediate for constructing compound libraries, exploring structure-activity relationships, or developing protease inhibitors and other therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate personal protective equipment and under the guidelines of their institution's chemical safety program.

Properties

IUPAC Name

tert-butyl N-[(8-aminospiro[3.4]octan-7-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-10-5-8-14(11(10)15)6-4-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKRALYIIKQUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(C1N)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its therapeutic potential. Its structural characteristics may influence biological activity and pharmacokinetics, making it a candidate for drug development targeting specific biological pathways.

Potential Therapeutic Areas :

  • Neurological Disorders : Due to the spirocyclic structure, it may interact with neurotransmitter receptors.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cells.

Chemical Synthesis

tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic attacks, facilitating the formation of diverse derivatives.
  • Hydrolysis Reactions : The carbamate group can undergo hydrolysis, allowing for the generation of amines which are crucial in further synthetic pathways.

Industrial Applications

In industrial settings, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties.
  • Coatings and Adhesives : Its chemical stability and reactivity allow it to function effectively in coatings and adhesive formulations.

Case Study 1: Anticancer Properties

In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structure-function relationships in developing new anticancer agents.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of spirocyclic compounds. The findings suggested that these compounds could modulate neurotransmitter systems, providing insights into their potential use in treating neurological disorders such as depression or anxiety.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential drug candidate for neurological disorders and anticancer therapy
Chemical SynthesisBuilding block for creating complex organic molecules
Industrial ApplicationsUse in specialty chemicals, polymer chemistry, coatings, and adhesives

Mechanism of Action

Comparison with Similar Compounds

Key Features :

  • Spirocyclic Core : The spiro[3.4]octane framework introduces conformational rigidity, enhancing binding specificity in pharmaceutical applications.
  • Amino Group: The 5-amino substituent provides a reactive site for further functionalization (e.g., coupling reactions).
  • Boc Protection : The tert-butoxycarbonyl (Boc) group safeguards the amine during synthetic processes, enabling selective deprotection .

Applications : This compound is a critical intermediate in drug discovery, particularly for kinase inhibitors and protease-targeting therapeutics. Its spirocyclic structure is prized for improving metabolic stability and bioavailability .

Comparative Analysis with Structural Analogs

tert-Butyl N-({5-Oxospiro[3.4]octan-6-yl}methyl)carbamate (CAS: Unspecified)

  • Structure: Differs by replacing the 5-amino group with a 5-oxo (keto) group.
  • Properties: Increased polarity due to the keto group, reducing membrane permeability compared to the amino analog. Lower reactivity in nucleophilic substitutions but useful in carbonyl-based reactions (e.g., reductive amination) .
  • Applications : Primarily used in synthetic routes requiring ketone intermediates, such as prostaglandin analogs .

tert-Butyl N-({6-Oxo-5-Oxa-7-Azaspiro[3.4]octan-2-yl}carbamate (CAS: 2305253-13-6)

  • Structure : Incorporates a 5-oxa-7-azaspiro system with a 6-oxo group.
  • Properties :
    • Molecular weight: 242.27 g/mol (C₁₁H₁₈N₂O₄).
    • The oxygen and nitrogen heteroatoms enhance hydrogen-bonding capacity, improving target engagement in enzyme inhibition .
  • Applications : Explored in antiviral drug candidates due to its dual heteroatom spirocyclic scaffold .

tert-Butyl N-[(3S,4R)-4-Hydroxypiperidin-3-yl]carbamate (CAS: 1549812-73-8)

  • Structure : Replaces the spirocyclic core with a piperidine ring bearing hydroxyl and Boc-protected amine groups.
  • Properties :
    • Higher solubility in aqueous media due to the hydroxyl group.
    • Reduced steric hindrance compared to spirocyclic analogs, enabling broader substrate compatibility .
  • Applications : Key intermediate in opioid receptor modulators and antipsychotic agents .

tert-Butyl N-[(3-Amino-5-Methylphenyl)methyl]carbamate (CAS: 1909319-84-1)

  • Structure: Aromatic benzylcarbamate with a 3-amino-5-methylphenyl group.
  • Properties :
    • Molecular weight: 236.31 g/mol (C₁₃H₂₀N₂O₂).
    • The planar aromatic system facilitates π-π stacking in protein binding pockets.
  • Applications : Utilized in covalent inhibitor design (e.g., EGFR inhibitors) and agrochemicals .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
tert-Butyl N-({5-Aminospiro[3.4]octan-6-yl}methyl)carbamate C₁₃H₂₄N₂O₂ 256.19 Spirocyclic amine, Boc Kinase inhibitors, protease drugs
tert-Butyl N-({5-Oxospiro[3.4]octan-6-yl}methyl)carbamate C₁₃H₂₃NO₃ 241.33 Spirocyclic ketone, Boc Prostaglandin synthesis
tert-Butyl N-({6-Oxo-5-Oxa-7-Azaspiro[3.4]octan-2-yl}carbamate C₁₁H₁₈N₂O₄ 242.27 Oxa-aza spirocycle, Boc Antiviral agents
tert-Butyl N-[(3S,4R)-4-Hydroxypiperidin-3-yl]carbamate C₁₀H₂₀N₂O₃ 216.28 Hydroxypiperidine, Boc CNS therapeutics
tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate C₁₃H₂₀N₂O₂ 236.31 Aromatic amine, Boc EGFR inhibitors, agrochemicals

Biological Activity

Chemical Structure and Properties
Tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate is characterized by its unique spirocyclic structure and a tert-butyl group attached to a carbamate functional group. Its molecular formula is C14H26N2O2C_{14}H_{26}N_{2}O_{2} with a molecular weight of approximately 254.37 g/mol. The presence of the carbamate group suggests potential biological activity, particularly in medicinal chemistry.

Synthesis Methods
The synthesis of this compound typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Reaction conditions are optimized to ensure high yield and purity, often utilizing specific catalysts and solvents.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure may facilitate binding to these targets, modulating their activity and leading to various biological effects.

Pharmacological Potential

Research indicates that compounds with similar structural characteristics have shown promise in drug development, particularly in targeting neurological pathways and exhibiting anti-inflammatory properties. The unique features of this compound suggest it could serve as a lead in developing new therapeutics.

Case Studies

  • Neuroprotective Effects
    In studies evaluating compounds with spirocyclic structures, researchers found that certain derivatives exhibited neuroprotective effects against oxidative stress in neuronal cell lines. This suggests that this compound may also possess similar properties, warranting further investigation into its neuroprotective capabilities.
  • Antimicrobial Activity
    Preliminary studies have indicated that carbamate derivatives can exhibit antimicrobial properties. This compound may be tested against various bacterial strains to assess its potential as an antimicrobial agent.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct biological profiles:

Compound NameMolecular WeightBiological ActivityNotes
Tert-butyl N-{6-amino-1-azaspiro[3.4]octane}-1-carboxylate254.37 g/molNeuroprotectiveSimilar structure with reported activity
Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate228.34 g/molAntinociceptiveDifferent pharmacological profile
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate294.35 g/molAntimicrobialRelated structure with diverse applications

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-({5-aminospiro[3.4]octan-6-yl}methyl)carbamate in academic research?

  • Methodological Answer : The synthesis typically involves carbamate protection of the primary amine group in spiro[3.4]octane derivatives. A stepwise approach includes:

Spirocyclic Core Formation : Use cyclization reactions (e.g., intramolecular alkylation or ring-closing metathesis) to construct the spiro[3.4]octane scaffold .

Amine Protection : Introduce the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA catalysis) .

Functionalization : Install the methylene linker between the spirocyclic amine and the carbamate group using reductive amination or nucleophilic substitution .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Q. How should researchers safely handle this compound to minimize exposure risks?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated .
  • Engineering Controls : Perform reactions in a fume hood with proper ventilation. Avoid open handling in non-contained environments .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Q. What analytical techniques are commonly employed to characterize this compound?

  • Methodological Answer :
Technique Purpose Key Parameters
NMR Confirm molecular structure¹H/¹³C NMR in CDCl₃ or DMSO-d₆; observe Boc-group signals at ~1.4 ppm (¹H) and ~80 ppm (¹³C) .
HPLC-MS Assess purity and molecular weightUse C18 columns with acetonitrile/water gradients; monitor for [M+H]⁺ or [M+Na]⁺ ions .
IR Spectroscopy Identify functional groupsCarbamate C=O stretch at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond connectivity by analyzing single-crystal structures .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm spin-spin coupling patterns .

Q. What strategies are effective in stabilizing this compound during high-temperature reactions?

  • Methodological Answer :
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
  • Solvent Selection : Use high-boiling, non-polar solvents (e.g., toluene) to avoid carbamate cleavage .
  • Additives : Include radical inhibitors (e.g., BHT) or stabilizing ligands to mitigate decomposition .

Q. How can the environmental impact of this compound be assessed in line with regulatory guidelines?

  • Methodological Answer :
  • OECD 301/302 Tests : Evaluate biodegradability via dissolved organic carbon (DOC) removal assays .
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna or Vibrio fischeri to determine LC₅₀/EC₅₀ values .
  • Bioaccumulation Potential : Calculate logP values (e.g., using EPI Suite) to estimate partitioning behavior .

Q. What experimental approaches are used to study the hydrogen-bonding interactions of this compound in solid-state chemistry?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Map hydrogen bonds using software like Mercury; quantify bond lengths/angles .
  • Solid-State NMR : Detect intermolecular interactions via ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond network robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.